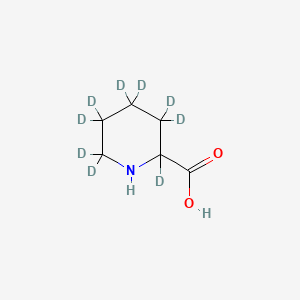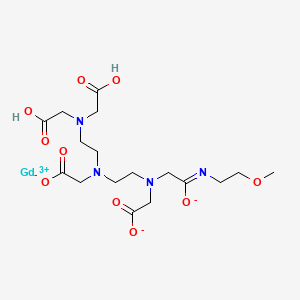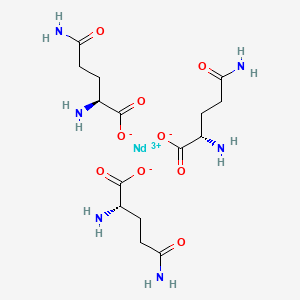
9-cis Retinoyl b-D-Glucuronide
Übersicht
Beschreibung
9-cis-Retinoic Acid Glucuronide, also known as Alitretinoin Glucuronide or 9-cis-Retinoyl b-D-Glucuronide, is an isomer of Tretinoin Glucuronide . It has a molecular formula of C26H36O8 and a molecular weight of 476.56 .
Synthesis Analysis
The synthesis of 9-cis-Retinoic Acid Glucuronide involves a series of enzymatic reactions. Retinol is first oxidized reversibly to retinaldehyde, and then retinaldehyde is oxidized irreversibly to retinoic acid . A novel approach for the catalytic Z-isomerization of retinoids using conventional heat treatment or microwave irradiation has been proposed .
Molecular Structure Analysis
The IUPAC name for 9-cis-Retinoic Acid Glucuronide is (2S,3S,4S,5R,6R)-6-[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid .
Chemical Reactions Analysis
The conversion of retinol to retinaldehyde, and then to retinoic acid, involves the enzymes retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase . The 9-cis-Retinoic Acid Glucuronide is a major metabolite of 9-cis-retinoic acid .
Wissenschaftliche Forschungsanwendungen
Binding to Retinoid X Receptor Beta (RXRβ)
- Application : Identifying Ligands for RXRβ
- Radomińska-Pandya and Chen (2002) utilized 9-cis-retinoic acid as a photoaffinity probe to characterize the binding properties of the human retinoid X receptor beta (RXRβ). Their study validated the effectiveness of 9-cis-retinoic acid in identifying and evaluating ligands for RXRβ. This research highlights the utility of 9-cis-retinoic acid in receptor-binding studies and ligand identification for RXRβ (Radomińska-Pandya & Chen, 2002).
Biosynthesis of 9-cis-Retinoic Acid
- Application : Understanding 9-cis-Retinoic Acid Synthesis Pathways
- Paik et al. (2000) explored the metabolic pathways of 9-cis-retinol to 9-cis-retinoic acid, particularly in hepatic-derived cell types. This study is significant for understanding the biosynthesis of 9-cis-retinoic acid, providing a foundation for further research into the generation of 9-cis-retinoic acid in specialized tissues (Paik et al., 2000).
Biological Activity in Treatment of Skin Disorders and Cancers
- Application : Therapeutic Compound in Skin Disorders and Cancer
- Barua (2009) discussed the role of retinoyl β-glucuronide as a biologically active metabolite of vitamin A, highlighting its potential as a therapeutic compound for treating skin disorders and certain types of cancers. This research suggests the applicability of retinoyl β-glucuronide in clinical treatments (Barua, 2009).
Anticancer Activity
- Application : Antitumor Therapy
- Cosco et al. (2011) investigated the anticancer activity of 9-cis-retinoic acid, particularly its ability to promote cell differentiation and inhibit proliferation in undifferentiated tumors. This study emphasizes the potential of 9-cis-retinoic acid in antitumor therapy (Cosco et al., 2011).
Metabolism by Cytochrome P450
- Application : Understanding Retinoic Acid Catabolism
- Taimi et al. (2004) described the identification and characterization of CYP26C1, a cytochrome P450 family member, involved in the metabolism of 9-cis and all-trans isomers of retinoic acid. This research is crucial for understanding how retinoic acid levels are controlled in cells and tissues (Taimi et al., 2004).
Wirkmechanismus
Target of Action
9-cis Retinoyl b-D-Glucuronide is a retinoid, a class of compounds that are chemically related to vitamin A . It is a major metabolite of 9-cis-retinoic acid . The primary targets of retinoids are retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate gene expression .
Mode of Action
The compound interacts with its targets, the RARs and RXRs, by binding to these receptors. This binding event leads to a conformational change in the receptor, allowing it to interact with specific sequences of DNA known as retinoic acid response elements (RAREs). This interaction influences the transcription of nearby genes, leading to changes in the synthesis of specific proteins .
Biochemical Pathways
The action of 9-cis Retinoyl b-D-Glucuronide affects several biochemical pathways. As a retinoid, it plays a crucial role in cell proliferation and differentiation, embryonic development, and vision
Pharmacokinetics
Glucuronides are typically formed in the body to facilitate the excretion of compounds, suggesting that 9-cis Retinoyl b-D-Glucuronide may be rapidly eliminated .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O7/c1-16(11-12-19-18(3)10-7-14-26(19,4)5)8-6-9-17(2)13-15-32-25-22(29)20(27)21(28)23(33-25)24(30)31/h6,8-9,11-13,20-23,25,27-29H,7,10,14-15H2,1-5H3,(H,30,31)/b9-6+,12-11+,16-8-,17-13+/t20-,21-,22+,23-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHVRAMISWFIRU-NPWLVQBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC2C(C(C(C(O2)C(=O)O)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cis Retinoyl b-D-Glucuronide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,4-Diazabicyclo[4.3.1]decane](/img/structure/B585976.png)


![3-(2-Chloroethyl-d4)-2-methyl-9-(benzyloxy)-4H-pyrido[1,2a]pyrimidin-4-one](/img/structure/B585984.png)
![pyrido[4,3-e][1,2,4]triazin-8(7H)-one](/img/structure/B585986.png)
![{Methyl[2-(methylamino)ethyl]amino}acetaldehyde](/img/structure/B585987.png)